N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide
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Description
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C21H16N4O2S and its molecular weight is 388.45. The purity is usually 95%.
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Scientific Research Applications
Electrophoretic Separation and Quality Control
N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrimidin-2-yloxy)benzamide and related substances, such as NDI and CPB, have been used in nonaqueous capillary electrophoresis, specifically for imatinib mesylate and its related substances. This method is promising for quality control in pharmaceutical applications (Ye et al., 2012).
Histone Deacetylase Inhibition
MGCD0103, a derivative of this compound, shows selective inhibition of certain histone deacetylases, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Metabolism in Cancer Treatment
Flumatinib, a derivative, is a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, showing the importance of understanding its metabolism in human patients for effective cancer therapy (Gong et al., 2010).
Antiviral Activity
Benzamide-based derivatives have been synthesized and tested for their antiviral activities against the H5N1 influenza virus, showing significant potential in antiviral drug development (Hebishy et al., 2020).
Antibacterial and Antifungal Properties
Heterocyclic compounds derived from this compound have been synthesized and shown antibacterial and antifungal activities, important for developing new antimicrobial drugs (Patel & Patel, 2015).
Anti-Inflammatory Potential
Derivatives have been prepared and tested for anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related conditions (Kalsi et al., 1990).
Interaction with Proteins
Studies have investigated the binding of benzamide derivatives with bovine serum albumin, contributing to understanding drug-protein interactions for pharmaceutical development (Meng et al., 2012).
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-14-24-19(13-28-14)15-5-2-7-17(11-15)25-20(26)16-6-3-8-18(12-16)27-21-22-9-4-10-23-21/h2-13H,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUOXRDOLNKDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.